4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an imidazolone ring. The compound features bromo and fluoro substituents at positions 4 and 6, respectively. The 1,3-dihydro-2H configuration indicates a partially saturated imidazolone ring, forming a lactam (cyclic amide) structure.
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSJWNAGSKHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 4-bromoaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate, 4-bromo-2-fluorobenzamide.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring, resulting in 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzimidazole ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation with potassium permanganate (KMnO4) can lead to the formation of corresponding benzimidazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The benzimidazolone core is highly modifiable, allowing diverse functionalization. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Melting Points: Benzimidazolones with electron-withdrawing groups (e.g., NO₂, Br) exhibit higher melting points due to increased crystallinity. For example, 5-chloro-6-nitro derivatives melt at >200°C .
- Solubility : Fluorine and bromine enhance lipophilicity, reducing aqueous solubility. Compounds like 6-bromo-4-fluoro-1-isopropyl-2-methyl derivatives are typically oily liquids or low-melting solids .
- Spectroscopic Data: ¹H NMR: Benzimidazolones show characteristic lactam NH peaks at δ 10–12 ppm. Bromo and fluoro substituents deshield adjacent protons, shifting signals upfield .
Biological Activity
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound belonging to the benzimidazole class, characterized by its molecular formula and a molecular weight of 231.02 g/mol. The presence of bromine and fluorine substituents significantly influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and drug discovery .
Chemical Structure and Properties
The compound features a benzoimidazole core with specific halogen substitutions that enhance its potential as a lead structure for developing new therapeutic agents. The unique substitution pattern contributes to its distinct reactivity and biological activity.
Biological Activity Overview
Research indicates that 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits various biological activities, including:
- Anticancer Activity : Initial studies suggest that this compound may inhibit specific proteins involved in tumorigenesis, particularly the BCL6 transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL) .
- Antimicrobial Properties : Benzimidazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. Compounds similar to 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one have demonstrated significant efficacy against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Contains isopropyl and methyl groups | Used as an intermediate in drug synthesis |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Similar halogen substitutions but different position | Different substitution pattern affects reactivity |
| 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one | Chlorine instead of fluorine | Variation in halogen impacts biological activity |
The distinct reactivity attributed to the halogen substitutions enhances the potential for developing therapeutics targeting specific biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzimidazole derivatives:
- Inhibition of BCL6 : A study highlighted the discovery of benzimidazolone inhibitors that disrupt the protein-protein interaction between BCL6 and its co-repressors, leading to the degradation of BCL6 in lymphoma models . This suggests potential therapeutic applications for treating cancers associated with BCL6 deregulation.
- Antimicrobial Activity : Research on various benzimidazole derivatives has shown promising results against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial properties .
- Pharmacological Profiles : A comprehensive review summarized the pharmacological activities of benzimidazole derivatives, emphasizing their potential as anticancer agents, analgesics, anti-inflammatory agents, and more . The SAR studies indicate that modifications in the benzimidazole structure can lead to enhanced bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
